molecular formula β1 and β2 subunits B1139617 BUNGAROTOXIN (beta-) CAS No. 65862-89-7

BUNGAROTOXIN (beta-)

Cat. No. B1139617
CAS RN: 65862-89-7
M. Wt: 20,500 Da (13,500 Da + 7,000 Da)
InChI Key:
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Description

Beta-Bungarotoxin is a form of bungarotoxin that is fairly common in Krait (Bungarus multicinctus) venoms . It is the prototypic class of snake β-neurotoxins . There are at least five isoforms, coded β1 to β5, assembled from different combinations of A and B chains . The toxin is a heterodimer of two chains .


Molecular Structure Analysis

Beta-Bungarotoxin is a heterodimer of two chains . The A chain confers phospholipase A2 (PLP A2) activity, and the B chain, like dendrotoxins, have a Kunitz domain . There are many isoforms of these chains: examples of A chains include A1 (P00617), A3 (P00619), and A4 (P17934), and examples of B chains include B2 (P00989) and B3 (Q75S50) .


Chemical Reactions Analysis

The B chain of Beta-Bungarotoxin plays a functional role in inducing apoptosis . It is thought that the dendrotoxin-like B chain acts first by inhibition of ion channels, causing cessation of twitches followed by a prolonged facilitatory phase . The A chain (bearing phospholipase activity) then induces a blocking phase by destruction of phospholipids .

Scientific Research Applications

Interaction with GABA Receptors

Beta-Bungarotoxin (BTX) is known for its binding to nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions. However, research has revealed that BTX also binds to and blocks a subset of GABA_A receptors (GABA_ARs) containing the GABA_AR β3 subunit. This finding introduces BTX as a tool for the analysis of GABA_ARs but also raises considerations for studies involving neuronal nAChRs (McCann, Bracamontes, Steinbach, & Sanes, 2006).

Binding to Brain Synapses

Beta-Bungarotoxin has been used in research for its ability to bind specifically to brain synapses. A study demonstrated its saturable binding to rat cerebral cortex synaptosomes, inhibited by unlabelled beta-bungarotoxin. This points to its utility in studying synaptic binding components and their functional roles (Othman, Spokes, & Dolly, 2005).

Neuromuscular Paralysis

Beta-bungarotoxin's role in causing neuromuscular paralysis has been explored. In animal studies, its inoculation led to paralysis and denervation of muscle fibers, followed by re-innervation and recovery. This helps in understanding the biological basis of treatment-resistant neuromuscular paralysis caused by envenoming bites of kraits (Prasarnpun, Walsh, Awad, & Harris, 2005).

Depletion of Synaptic Vesicles

Research has shown that beta-bungarotoxin leads to a significant reduction in synaptic vesicle density at the mammalian neuromuscular junction. This depletion is linked to toxin-induced Ca²⁺ entry into motor nerve terminals, providing insights into synaptic vesicle dynamics and neurotransmitter release mechanisms (Prasarnpun, Walsh, & Harris, 2004).

Cytotoxic Effects on Neurons

Beta-bungarotoxin exhibits cytotoxic effects on cultured cerebellar granule neurons, involving apoptosis and necrosis. Its mechanism includes increased intracellular Ca²⁺, free radical production, and mitochondrial dysfunction. Such studies highlight the potential role of BTX in understanding neurotoxicity and neuronal disorders (Tseng & Lin-Shiau, 2003).

Effect at Neuromuscular Junction

Beta-bungarotoxin causes triphasic changes in muscle contraction responses to nerve stimulation. Its phases are associated with interactions with potassium channels and phospholipase A2-mediated membrane destruction. This insight aids in understanding the complex interactions at the neuromuscular junction (Rowan, 2001).

Sensor for Phospholipase-like Toxins

A liquid crystal-based sensor was developed to identify phospholipase-like toxins, including beta-bungarotoxin. This sensor offers a real-time, label-free method for toxin detection and the screening of potential toxin inhibitors (Hartono, Lai, Yang, & Yung, 2009).

Mechanism of Action

The target of this neurotoxin is at the presynaptic terminal, where it blocks the release of acetylcholine . It seems to do so by blocking the phosphorylation of MARCKS . It is thought that the dendrotoxin-like B chain acts first by inhibition of ion channels, causing cessation of twitches followed by a prolonged facilitatory phase . The A chain (bearing phospholipase activity) then induces a blocking phase by destruction of phospholipids .

Safety and Hazards

Beta-Bungarotoxin is a toxic substance . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research has shown that Beta-Bungarotoxin manifests antiprotozoal activity . This is the first demonstration of the antiprotozoal activity of Beta-Bungarotoxin, which is shown to be independent of its phospholipolytic activity . This opens up new avenues for research and potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis of BUNGAROTOXIN (beta-) can be achieved through a combination of solid-phase peptide synthesis and chemical modification.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin support", "Coupling reagents", "Protecting groups", "Chemicals for chemical modification" ], "Reaction": [ "Coupling of Fmoc-protected amino acids to the resin support to form the peptide chain", "Removal of the Fmoc protecting group", "Chemical modification of the peptide chain to introduce the necessary functional groups", "Cleavage of the peptide from the resin support", "Purification of the peptide using chromatography techniques", "Characterization of the synthesized BUNGAROTOXIN (beta-) using analytical methods such as mass spectrometry and NMR spectroscopy" ] }

CAS RN

65862-89-7

Product Name

BUNGAROTOXIN (beta-)

Molecular Formula

β1 and β2 subunits

Molecular Weight

20,500 Da (13,500 Da + 7,000 Da)

Appearance

White solid

Purity

≥ 97% (PAGE analysis, FPLC)

Origin of Product

United States

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